![molecular formula C12H6N2O2S2 B5526170 2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5526170.png)

2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole

Vue d'ensemble

Description

Synthesis Analysis

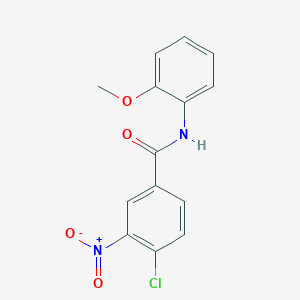

The synthesis of derivatives of the structural family to which our compound belongs has been explored in the context of creating conjugated polymers for applications in photovoltaics. For example, new polymers based on di(2-furyl)thiazolo[5,4-d]thiazole and benzo[1,2-b:4,5-b′]dithiophene repeating units have been synthesized and tested as donors in polymer solar cell devices, highlighting the versatility of this structural motif in electronic applications (Hu et al., 2013).

Molecular Structure Analysis

Thiazolo[5,4-d]thiazoles, including structures similar to our compound of interest, are noted for their electron-deficient systems, high oxidative stability, and rigid planar structures. These characteristics facilitate efficient intermolecular π–π overlap, making them promising building blocks in the synthesis of semiconductors for plastic electronics (Bevk et al., 2013).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, including nitration, reductive metabolism, and deacetylation, demonstrating a range of reactivities that could be exploited in synthetic chemistry and materials science. For instance, the reductive metabolism of similar nitrofurylthiazole compounds to 1-(4-thiazolyl)-3-cyano-1-propanone has been reported, indicating potential pathways for chemical transformations (Swaminathan & Bryan, 1983).

Physical Properties Analysis

Physical properties such as optical bandgap, HOMO energy levels, and photovoltaic performance parameters have been characterized for polymers incorporating the di(2-furyl)thiazolo[5,4-d]thiazole structure, providing insights into the material's suitability for optoelectronic applications (Hu et al., 2013).

Chemical Properties Analysis

The chemical properties of the compound, particularly its role in the synthesis of conjugated polymers, highlight its potential utility in the creation of materials with desirable electronic properties. The synthesis processes often involve catalytic reactions and can lead to materials with specific optical and electronic characteristics, useful in the development of advanced technologies (Bevk et al., 2013).

Applications De Recherche Scientifique

Photovoltaic Applications

2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole (referred to as DFTT in studies) has been investigated for its utility in the field of photovoltaics. A study by Hu et al. (2013) synthesized new conjugated polymers based on DFTT and benzo[1,2-b:4,5-b′]dithiophene units, applied as donors in bulk hetero-junction polymer solar cells. These polymers, PBDTODFTT and PBDTTDFTT, demonstrated optical bandgaps of 2.00 eV and 1.98 eV, respectively, and achieved a power conversion efficiency of 3.06% under specific illumination conditions (Hu et al., 2013).

Synthetic Methodologies

Research has also focused on the synthesis and chemical modification of compounds based on the 2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole structure. Saldabol et al. (2002) detailed the bromination and thiocyanation of 2-amino- and 2-acetylamino-4-(2-furyl)thiazoles, demonstrating the reactivity of these compounds and their potential for further chemical modification (Saldabol et al., 2002).

Biomedical Research

In the biomedical field, derivatives of 2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole have been synthesized and evaluated for various biological activities. Foroumadi et al. (2005) reported on the synthesis and in vitro leishmanicidal activity of 2-(5-nitro-2-furyl) and 2-(5-nitro-2-thienyl)-5-substituted-1,3,4-thiadiazoles, with some compounds showing activity superior to the reference drug sodium stibogluconate (Foroumadi et al., 2005).

Mécanisme D'action

Optical and electrical tests show that CTF-NWU-1 has a narrower energy band and a more efficient electron–hole separation and transfer capability compared to CTF-NWU-2 . Impressively, the photocatalytic hydrogen production reaction rate of CTF-NWU-1 was as high as 17,600 μmol h−1 g−1, while the hydrogen production rate of CTF-NWU-2 was only 4100 μmol h−1 g−1 .

Orientations Futures

Given the cost-effectiveness, ease of synthesis, and now a structure–photophysics correlation, there is a compelling case for the adoption of thiazolo[5,4-d]thiazole-based materials in solid-state photonic and fluorescence-based optical devices . The high potential of these molecules was widely recognized, notably in the field of organic photovoltaics .

Propriétés

IUPAC Name |

2,5-bis(furan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O2S2/c1-3-7(15-5-1)9-13-11-12(17-9)14-10(18-11)8-4-2-6-16-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAXPGDMECORKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(furan-2-YL)-[1,3]thiazolo[5,4-D][1,3]thiazole | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-{3-[(hydroxyimino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5526091.png)

![1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5526107.png)

![N'-(2,4-dichlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5526130.png)

![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-propoxypiperidine](/img/structure/B5526137.png)

![2-{[(3-methyl-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5526142.png)

![3-propyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526149.png)

![4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5526153.png)

![2-(2,4-dichlorophenoxy)-N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5526167.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B5526169.png)

![N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526172.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526179.png)